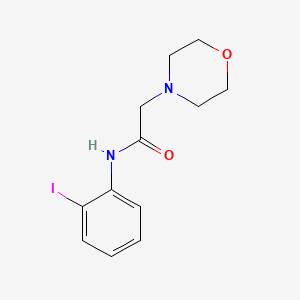![molecular formula C25H16OS3 B12564979 3-([2,2'-Bithiophen]-5-yl)-3-(thiophen-2-yl)-3H-naphtho[2,1-b]pyran CAS No. 302326-79-0](/img/structure/B12564979.png)
3-([2,2'-Bithiophen]-5-yl)-3-(thiophen-2-yl)-3H-naphtho[2,1-b]pyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-([2,2’-Bithiophen]-5-yl)-3-(thiophen-2-yl)-3H-naphtho[2,1-b]pyran is a complex organic compound that belongs to the class of naphthopyrans. These compounds are known for their photochromic properties, meaning they can change color when exposed to light. This particular compound features a unique structure with multiple thiophene rings, which are sulfur-containing heterocycles, and a naphthopyran core. The presence of these rings contributes to its interesting electronic and optical properties.
Métodos De Preparación
The synthesis of 3-([2,2’-Bithiophen]-5-yl)-3-(thiophen-2-yl)-3H-naphtho[2,1-b]pyran typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Naphthopyran Core: This can be achieved through a cyclization reaction involving naphthol and an appropriate aldehyde under acidic conditions.
Introduction of Thiophene Rings: The thiophene rings can be introduced via a Suzuki coupling reaction, where boronic acid derivatives of thiophene are coupled with the naphthopyran core in the presence of a palladium catalyst.
Final Assembly: The final step involves the coupling of the bithiophene unit to the naphthopyran core, which can be achieved through a Stille coupling reaction using a stannylated bithiophene derivative and a palladium catalyst.
Análisis De Reacciones Químicas
3-([2,2’-Bithiophen]-5-yl)-3-(thiophen-2-yl)-3H-naphtho[2,1-b]pyran can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, which can affect the naphthopyran core or the thiophene rings.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can lead to the formation of thiophene sulfoxides or sulfones.
Aplicaciones Científicas De Investigación
3-([2,2’-Bithiophen]-5-yl)-3-(thiophen-2-yl)-3H-naphtho[2,1-b]pyran has several scientific research applications:
Chemistry: It is used as a photochromic material in the development of smart windows and lenses that can change color in response to light.
Biology: The compound’s photochromic properties make it useful in studying light-induced biological processes and in the development of light-sensitive biomaterials.
Medicine: Research is ongoing into its potential use in photodynamic therapy, where light-activated compounds are used to treat certain medical conditions, including cancer.
Industry: It is used in the production of photochromic dyes and pigments for various industrial applications, including textiles and coatings.
Mecanismo De Acción
The mechanism by which 3-([2,2’-Bithiophen]-5-yl)-3-(thiophen-2-yl)-3H-naphtho[2,1-b]pyran exerts its effects is primarily based on its photochromic properties. When exposed to UV light, the compound undergoes a reversible structural change, leading to a change in its absorption spectrum and, consequently, its color. This process involves the breaking and forming of chemical bonds within the naphthopyran core and the thiophene rings. The molecular targets and pathways involved in this process are primarily related to the electronic transitions within the compound.
Comparación Con Compuestos Similares
3-([2,2’-Bithiophen]-5-yl)-3-(thiophen-2-yl)-3H-naphtho[2,1-b]pyran can be compared with other photochromic compounds, such as:
Spiropyrans: These compounds also exhibit photochromism but have a different core structure. They are known for their fast response to light and are used in similar applications.
Diarylethenes: These compounds have a different mechanism of photochromism, involving a reversible cyclization reaction. They are known for their high fatigue resistance and are used in optical data storage.
Fulgides: These compounds exhibit photochromism through a reversible ring-opening reaction. They are known for their thermal stability and are used in various optical applications.
The uniqueness of 3-([2,2’-Bithiophen]-5-yl)-3-(thiophen-2-yl)-3H-naphtho[2,1-b]pyran lies in its combination of a naphthopyran core with multiple thiophene rings, which imparts unique electronic and optical properties that are not found in other photochromic compounds.
Propiedades
Número CAS |
302326-79-0 |
|---|---|
Fórmula molecular |
C25H16OS3 |
Peso molecular |
428.6 g/mol |
Nombre IUPAC |
3-thiophen-2-yl-3-(5-thiophen-2-ylthiophen-2-yl)benzo[f]chromene |
InChI |
InChI=1S/C25H16OS3/c1-2-6-18-17(5-1)9-10-20-19(18)13-14-25(26-20,23-8-4-16-28-23)24-12-11-22(29-24)21-7-3-15-27-21/h1-16H |
Clave InChI |
MREURVFZYRXPCG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C2C=CC(O3)(C4=CC=CS4)C5=CC=C(S5)C6=CC=CS6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-[2-(4-Phenylphenyl)phenyl]-10-[10-[2-(4-phenylphenyl)phenyl]anthracen-9-yl]anthracene](/img/structure/B12564903.png)
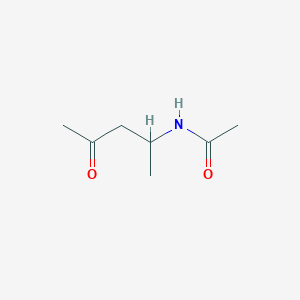
![N-[4-[4-(3-Methylphenyl)-2-propyl-1,3-thiazol-5-YL]-2-pyridyl]phenylacetamide](/img/structure/B12564914.png)
![N~1~-(2-{4-[2-(Trimethoxysilyl)ethyl]phenyl}ethyl)ethane-1,2-diamine](/img/structure/B12564928.png)
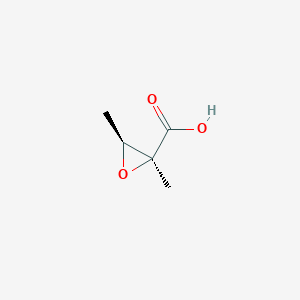




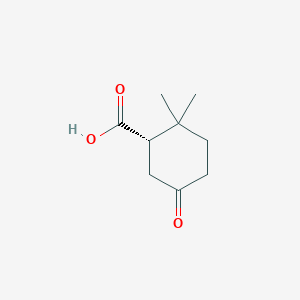
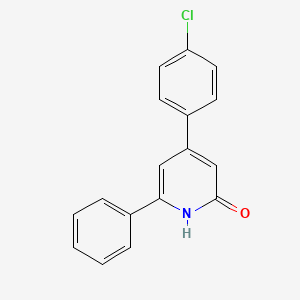
![N-[4-[2-(4-Fluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]phenylacetamide](/img/structure/B12564971.png)
